molecular formula C6H10I2O B14356196 4-Iodo-3-(iodomethyl)-3-methylbutan-2-one CAS No. 96285-25-5

4-Iodo-3-(iodomethyl)-3-methylbutan-2-one

Cat. No.: B14356196
CAS No.: 96285-25-5
M. Wt: 351.95 g/mol
InChI Key: PEMNWFTUXPYTOY-UHFFFAOYSA-N
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Description

4-Iodo-3-(iodomethyl)-3-methylbutan-2-one is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of iodine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(iodomethyl)-3-methylbutan-2-one typically involves the iodination of a suitable precursor. One common method is the reaction of 3-methylbutan-2-one with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired positions on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(iodomethyl)-3-methylbutan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used, typically in acidic or basic conditions.

Major Products

    Substitution: Products include alcohols, amines, and thiols.

    Reduction: Products include alcohols and hydrocarbons.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

4-Iodo-3-(iodomethyl)-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving iodine.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(iodomethyl)-3-methylbutan-2-one involves the interaction of its iodine atoms with various molecular targets. In biological systems, the compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the particular biological context and the nature of the nucleophilic targets.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-3-methylbutan-2-one: Lacks the additional iodine atom on the methyl group.

    3-Iodo-3-methylbutan-2-one: Iodine is attached to a different carbon atom.

    4-Bromo-3-(bromomethyl)-3-methylbutan-2-one: Bromine atoms replace iodine atoms.

Uniqueness

4-Iodo-3-(iodomethyl)-3-methylbutan-2-one is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the properties of iodine are advantageous, such as in radiolabeling and the study of iodine-related biological processes.

Properties

CAS No.

96285-25-5

Molecular Formula

C6H10I2O

Molecular Weight

351.95 g/mol

IUPAC Name

4-iodo-3-(iodomethyl)-3-methylbutan-2-one

InChI

InChI=1S/C6H10I2O/c1-5(9)6(2,3-7)4-8/h3-4H2,1-2H3

InChI Key

PEMNWFTUXPYTOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CI)CI

Origin of Product

United States

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